REACTION_CXSMILES
|
[H-].[Na+].[C:3]([CH2:6][C:7](=[O:9])[CH3:8])(=[O:5])[CH3:4].CCCCCC.C([Li])CCC.[CH:21]([C:23]1[CH:30]=[CH:29][C:26]([CH2:27]Cl)=[CH:25][CH:24]=1)=[CH2:22].Cl>CCCCCC.ClCCl.O.CN(C)P(=O)(N(C)C)N(C)C.O1CCCC1>[CH:21]([C:23]1[CH:30]=[CH:29][C:26]([CH2:27][CH2:8][C:7](=[O:9])[CH2:6][C:3](=[O:5])[CH3:4])=[CH:25][CH:24]=1)=[CH2:22] |f:0.1,7.8|
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)CC(C)=O
|
Name
|
|
Quantity
|
17.5 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
hexane dichloromethane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(P(N(C)C)(N(C)C)=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture at 0° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to produce colorless precipitate
|
Type
|
DISSOLUTION
|
Details
|
to dissolve the precipitate
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred at 0° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was warmed back to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 20 minutes
|
Duration
|
20 min
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The obtained reaction mixture
|
Type
|
ADDITION
|
Details
|
was charged in a silica gel column
|
Type
|
CUSTOM
|
Details
|
to separate a main product
|
Type
|
DISTILLATION
|
Details
|
Distilling off the solvent from the obtained solution
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(C=C1)CCC(CC(C)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14 mmol | |
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |